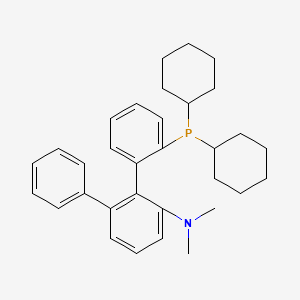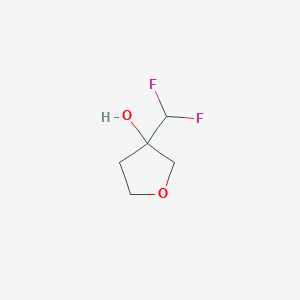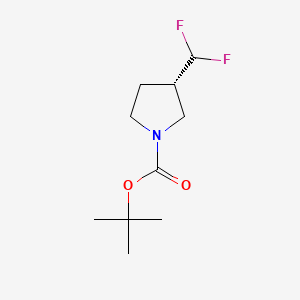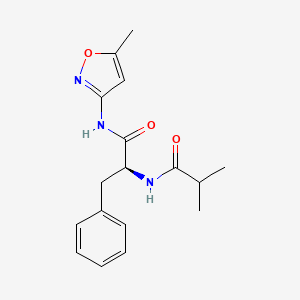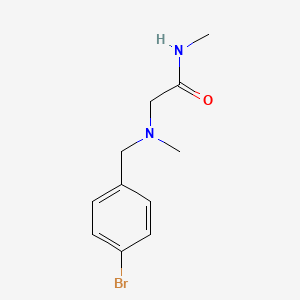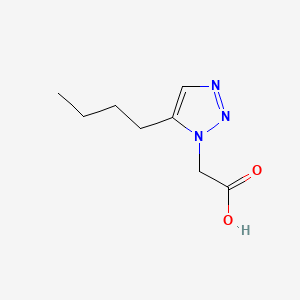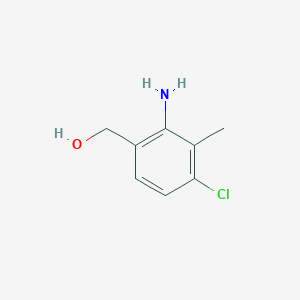
(2-Amino-4-chloro-3-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-chloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl alcohol, featuring an amino group, a chloro substituent, and a methyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-3-methylphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of chloromethylated aromatic compounds. One common method is the reduction of 2-nitro-4-chloro-3-methylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol
Temperature: Room temperature
Pressure: Atmospheric pressure
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
(2-Amino-4-chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 2-Amino-4-chloro-3-methylbenzaldehyde or 2-Amino-4-chloro-3-methylbenzoic acid.
Reduction: 2-Amino-4-chloro-3-methylphenylamine.
Substitution: 2-Amino-4-hydroxy-3-methylphenylmethanol.
科学研究应用
(2-Amino-4-chloro-3-methylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of (2-Amino-4-chloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-4-methylphenol
- 2-Amino-4-chlorophenol
- 2-Amino-3-methylphenol
Uniqueness
(2-Amino-4-chloro-3-methylphenyl)methanol is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
(2-amino-4-chloro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |
InChI 键 |
GEUHYPWNEYEHBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1N)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


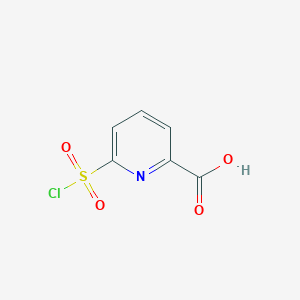
![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
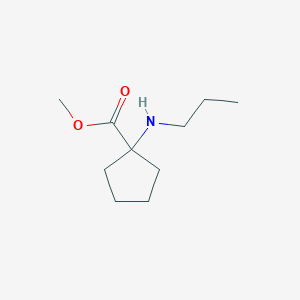
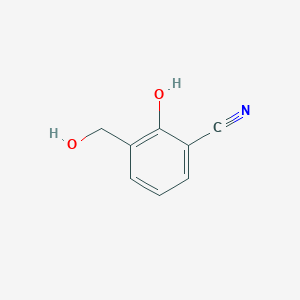
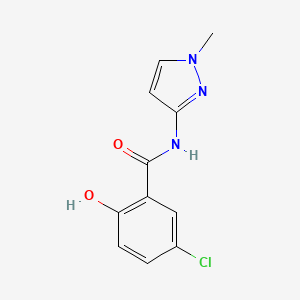

![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
